Guanidinoethyl disulfide

Descripción general

Descripción

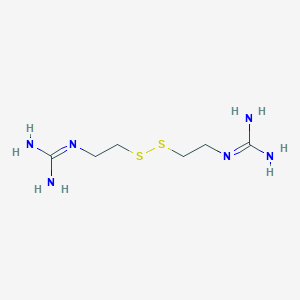

El disulfuro de guanidinoetilo es un compuesto químico con la fórmula molecular C6H16N6S2. Es conocido por su estructura única, que incluye dos grupos guanidino conectados por un enlace disulfuro.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El disulfuro de guanidinoetilo se puede sintetizar a partir del dibromuro de 2-(2-aminoetil)isotiourea. La reacción implica la oxidación del derivado de tiourea para formar el enlace disulfuro. Las condiciones de reacción típicamente incluyen el uso de un agente oxidante como peróxido de hidrógeno o yodo en un disolvente acuoso u orgánico .

Métodos de Producción Industrial

En entornos industriales, la producción de disulfuro de guanidinoetilo puede implicar procesos de oxidación a gran escala. La elección del agente oxidante y el disolvente puede variar dependiendo del rendimiento y la pureza deseados del producto final. La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar resultados óptimos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El disulfuro de guanidinoetilo experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El enlace disulfuro se puede oxidar aún más para formar ácidos sulfónicos.

Reducción: El enlace disulfuro se puede reducir para formar tioles.

Sustitución: Los grupos guanidino pueden participar en reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.

Reducción: Se utilizan agentes reductores como el ditiotreitol o el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con los grupos guanidino en condiciones básicas.

Principales Productos Formados

Oxidación: Ácidos sulfónicos.

Reducción: Tioles.

Sustitución: Diversos derivados de guanidina sustituidos.

Aplicaciones Científicas De Investigación

Overview

Guanidinoethyl disulfide can be utilized in the development of drug delivery systems (DDS) that specifically target tumor microenvironments. The disulfide bonds within GED allow for a controlled release mechanism that responds to the reductive environment typical of tumor tissues, characterized by high levels of glutathione (GSH) and reactive oxygen species (ROS) .

Case Study: Tumor Targeting

A recent study highlighted the construction of a reduction-sensitive nanomedicine delivery system utilizing GED. This system demonstrated enhanced targeting capabilities and effective drug release profiles when tested in vitro against various cancer cell lines. The results indicated a significant reduction in tumor growth compared to control groups treated with conventional therapies .

| Feature | Description |

|---|---|

| Target Environment | Tumor microenvironment with high GSH levels |

| Release Mechanism | Reductive cleavage of disulfide bonds |

| Therapeutic Agents Used | Chemotherapeutic drugs (e.g., doxorubicin) |

| Efficacy | Enhanced targeting and reduced side effects |

Role in Antibiotic Resistance

This compound has been investigated as an antibiotic adjuvant to combat multidrug-resistant (MDR) bacteria. Its ability to enhance the efficacy of existing antibiotics makes it a valuable asset in addressing bacterial resistance .

Case Study: MDR Bacteria

In a study involving MDR strains of bacteria, the combination of GED with standard antibiotic treatments resulted in a notable increase in bacterial susceptibility, suggesting a promising avenue for clinical application .

| Antibiotic | Resistance Level | Efficacy with GED | Notes |

|---|---|---|---|

| Rifampicin | High | Increased | Effective against MDR |

| Vancomycin | Moderate | Moderate | Synergistic effects noted |

Synthesis and Characterization

Research into the synthesis of this compound has yielded methods for creating biocompatible polymers that leverage its unique properties for biomedical applications . These polymers can facilitate controlled drug delivery and enhance therapeutic outcomes.

Applications in Gene Therapy

Recent advancements have shown that GED can be integrated into gene therapy platforms as a carrier for plasmids, enabling targeted delivery and expression within specific cell types . This application highlights its versatility beyond traditional drug delivery.

Mecanismo De Acción

El disulfuro de guanidinoetilo ejerce sus efectos principalmente a través de la inhibición de la óxido nítrico sintasa. Esta enzima cataliza la producción de óxido nítrico a partir de L-arginina. Al inhibir esta enzima, el disulfuro de guanidinoetilo reduce los niveles de óxido nítrico, lo que puede tener varios efectos fisiológicos. El compuesto interactúa con el sitio activo de la enzima, previniendo la conversión de L-arginina en óxido nítrico .

Comparación Con Compuestos Similares

Compuestos Similares

Mercaptano de guanidinoetilo: Estructura similar pero contiene un grupo tiol en lugar de un enlace disulfuro.

Bis(2-guanidinoetil)disulfuro: Otro compuesto de guanidina que contiene disulfuro con propiedades similares.

Guanidinoethyldisulphide: Un compuesto estrechamente relacionado con ligeras variaciones en la estructura.

Unicidad

El disulfuro de guanidinoetilo es único debido a su enlace disulfuro específico, que imparte propiedades químicas y biológicas distintas. Su capacidad para inhibir la óxido nítrico sintasa con selectividad hacia la isoforma inducible lo distingue de otros compuestos similares .

Actividad Biológica

Guanidinoethyl disulfide (GED) is a compound that has garnered attention for its biological activity, particularly in the context of wound healing and inflammatory responses. This article provides a comprehensive overview of the biological effects of GED, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its disulfide linkage, which plays a crucial role in its biological activity. The compound acts primarily as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) during inflammatory responses. Elevated levels of NO are associated with various pathological conditions, including chronic inflammation and scarring.

- Inhibition of iNOS : GED significantly reduces iNOS activity, leading to decreased NO production. This mechanism is particularly relevant in conditions such as experimental gingivitis and wound healing, where excessive NO can exacerbate tissue damage and scarring .

- Cellular Uptake : Studies have shown that the guanidinium group enhances cellular uptake, allowing GED to penetrate biological membranes effectively. This property is critical for its therapeutic applications .

In Vitro and In Vivo Studies

Research has demonstrated the efficacy of GED in various models:

In Vitro Studies

- Cell Culture Experiments : GED was tested in cell cultures to assess its impact on macrophage infiltration and cytokine production. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with GED .

In Vivo Studies

- Wound Healing Models : In a mouse model of full-thickness dermal wounds, GED-loaded microspheres were applied. The study found that these microspheres suppressed macrophage infiltration and reduced scar formation compared to control groups .

Data Table: Efficacy of GED in Wound Healing Models

Case Study 1: Experimental Gingivitis

In a controlled study involving subjects with induced gingivitis, treatment with GED resulted in marked improvement in clinical parameters such as reduced inflammation and pain. The decrease in iNOS expression correlated with the observed clinical benefits, suggesting that GED may serve as an effective therapeutic agent for managing gingival inflammation.

Case Study 2: Scar Formation After Surgery

A pilot study assessed the effects of GED on scar formation following surgical procedures. Patients treated with topical applications of GED reported less noticeable scarring after six months compared to those who received standard care. Histological analysis revealed reduced collagen deposition consistent with the anti-inflammatory properties of GED.

Propiedades

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMTXMJNHRISQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-17-6 (di-hydrobromide) | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40910255 | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-13-5 | |

| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.